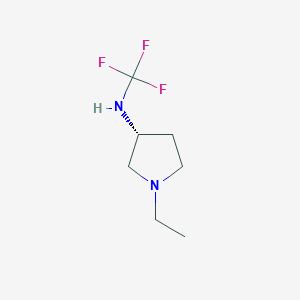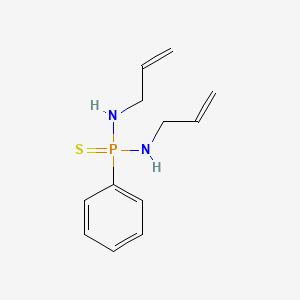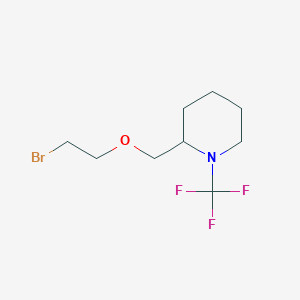![molecular formula C9H17N3O B13947563 2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13947563.png)
2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a spirocyclic framework, which is known to impart distinct biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the amino and propanone groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. This is followed by functional group transformations to introduce the amino and propanone functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction is employed to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research has shown its potential as a therapeutic agent, particularly in pain management and neuroprotection.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, it has been identified as a potent sigma-1 receptor antagonist, which enhances the analgesic effect of morphine and prevents morphine tolerance . This interaction modulates the signaling pathways involved in pain perception and tolerance.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-amino-1-(6-azaspiro[2.5]octan-6-yl)propan-1-one hydrochloride
- 2,5-Diazaspiro[3.4]octan-6-one hydrochloride
Uniqueness
2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)propan-1-one is unique due to its specific spirocyclic structure, which imparts distinct biological activities. Its ability to act as a sigma-1 receptor antagonist sets it apart from other similar compounds, making it a promising candidate for therapeutic applications.
Propriétés
Formule moléculaire |
C9H17N3O |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
2-amino-1-(1,7-diazaspiro[3.4]octan-7-yl)propan-1-one |
InChI |
InChI=1S/C9H17N3O/c1-7(10)8(13)12-5-3-9(6-12)2-4-11-9/h7,11H,2-6,10H2,1H3 |
Clé InChI |
DKLDYLNFVRHPRH-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N1CCC2(C1)CCN2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)



![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)

![2-Methyl-5-(5-pyridin-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13947553.png)

